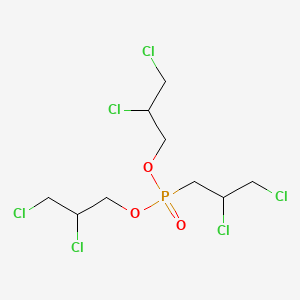
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID is a chemical compound with the molecular formula C12H6Br2O4 . It is also known as 1,8-Naphthalenedicarboxylic acid, 4,5-dibromo- .
Synthesis Analysis
The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through various methods. One such method involves the arylating of 4,5-dibromo-1,8-bis (dimethylamino)naphthalene with arylboronic acids under Suzuki reaction conditions . Another method involves the oxidation of acenaphthene to produce 1,8-Naphthalic anhydride, which is a precursor to the 4-chloro and 4,5-dichloro derivatives .Molecular Structure Analysis
The molecular structure of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID consists of a naphthalene core with two carboxylic acid groups at the 1 and 8 positions and two bromine atoms at the 4 and 5 positions . The molecular weight is 355.97 .Physical And Chemical Properties Analysis
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID has a melting point of 260 °C and a predicted boiling point of 522.8±40.0 °C . Its density is predicted to be 2.105±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Electron-Deficient Heterocycles
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the synthesis of strong electron-deficient heterocycles . These heterocycles are hydrolytically and thermally stable, making them useful in various chemical reactions .
Aromatic Nucleophilic Substitution Reactions
This compound can undergo selective aromatic nucleophilic substitution reactions . This means it can react with nitrogen nucleophiles under certain conditions, which can be useful in the synthesis of various chemical compounds .
Cross-Coupling Reactions
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can participate in Suzuki–Miyaura cross-coupling reactions . These reactions are an effective method for the selective formation of various mono- and di(het)arylated derivatives .
Preparation of Vat Dyes
The compound can be used as an intermediate product for the production of vat dyes . Vat dyes are a class of dyes that are insoluble in water and cannot dye fibers directly. However, they can be converted into a soluble form by reduction in alkaline solution .
Organic Photovoltaics
4,5-Dibromo-1,8-naphthalenedicarboxylic acid can be used in the development of organic photovoltaics . These are a type of solar cell that uses organic electronics to absorb light and convert it into electricity .
Synthesis of DSSCs and OLEDs Components
The compound can be used in the preparation of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) . These are important technologies in the field of renewable energy and display technology .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the oxidation of the resulting 4,5-dibromo-1-naphthol to form the final product.", "Starting Materials": [ "Naphthalene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Bromination of naphthalene", "- Dissolve naphthalene in a mixture of concentrated sulfuric acid and glacial acetic acid", "- Add bromine dropwise to the solution with constant stirring until the solution turns deep red", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and pour it into ice-cold water", "- Collect the resulting 4,5-dibromo-1-naphthol by filtration and wash it with water", "Step 2: Oxidation of 4,5-dibromo-1-naphthol", "- Dissolve 4,5-dibromo-1-naphthol in a mixture of sodium hydroxide and water", "- Add hydrogen peroxide to the solution slowly with constant stirring until the solution turns yellow", "- Heat the mixture at 70-80°C for 2-3 hours", "- Cool the mixture to room temperature and acidify it with hydrochloric acid", "- Collect the resulting 4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID by filtration and wash it with water" ] } | |
Número CAS |
13577-26-9 |
Nombre del producto |
4,5-DIBROMO-1,8-NAPHTHALENEDICARBOXYLIC ACID |
Fórmula molecular |
C12H6Br2O4 |
Peso molecular |
373.984 |
Nombre IUPAC |
4,5-dibromonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H6Br2O4/c13-7-3-1-5(11(15)16)9-6(12(17)18)2-4-8(14)10(7)9/h1-4H,(H,15,16)(H,17,18) |
Clave InChI |
OOFIFDTVRIMVFK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




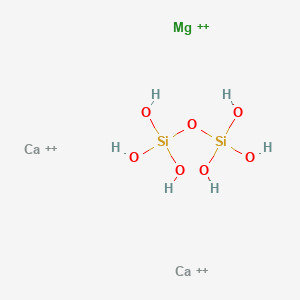
![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)
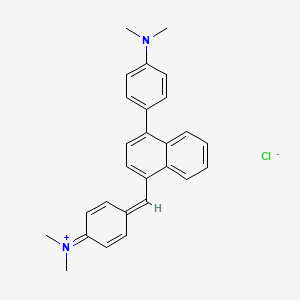
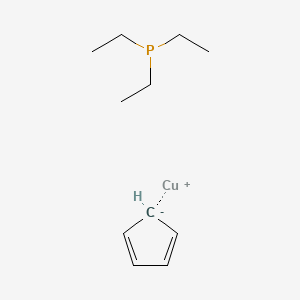
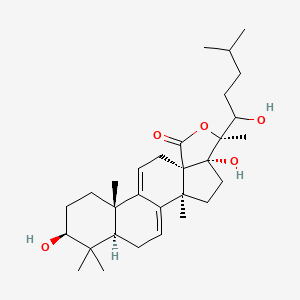


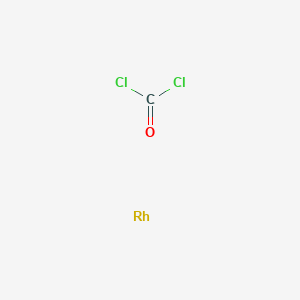
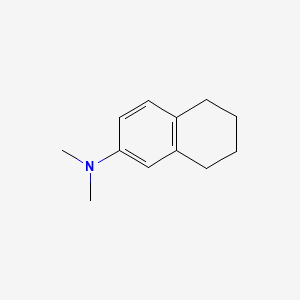
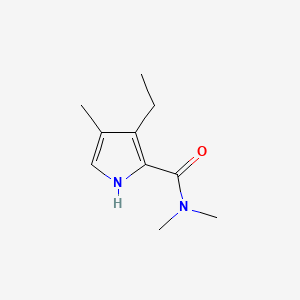

![6-[(E)-(2,2-Dimethylpropylidene)amino]hexan-1-amine](/img/structure/B577269.png)
